Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine is a heterocyclic compound characterized by the presence of nitrogen and oxygen atoms in its oxadiazole ring. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized primarily through organic chemical reactions involving amidoximes and isatoic anhydrides, typically under basic conditions. The synthesis can be performed in laboratory settings and scaled for industrial production, although specific industrial methods are not extensively documented.
Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. These compounds are often classified based on their functional groups and the position of substituents on the oxadiazole ring.
The synthesis of Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine can be achieved through several methods:
The reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide or acetonitrile. The yields can vary from moderate to excellent depending on the specific reagents and conditions used.
Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine has a molecular formula of and a molecular weight of 169.18 g/mol. Its structure includes:
These structural details provide insight into its reactivity and potential interactions with biological targets.
Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and appropriate solvents.
The mechanism of action for Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine involves its interaction with specific molecular targets within biological systems. The oxadiazole ring is known to interact with enzymes and receptors, potentially modulating their activity. For instance, some derivatives have been shown to inhibit human carbonic anhydrase isoforms, which play critical roles in physiological processes.
Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine is typically a solid at room temperature with properties that may vary based on purity and form.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C7H11N3O2 |
Molecular Weight | 169.18 g/mol |
Solubility | Soluble in polar solvents like water and dimethyl sulfoxide |
Stability | Stable under standard laboratory conditions |
These physical and chemical properties are essential for understanding its behavior in various applications.
Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine has several scientific uses:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, yet its therapeutic potential remained unexplored for nearly 80 years. The 1960s marked a turning point with the introduction of Oxolamine (Perebron®), a cough suppressant featuring the 1,2,4-oxadiazole nucleus as its core pharmacophore. This breakthrough validated the ring’s biological relevance and catalyzed medicinal chemistry interest [1] [6]. Subsequent decades witnessed strategic exploitation of this scaffold, leading to clinically significant agents:
Table 1: Milestone 1,2,4-Oxadiazole-Based Drugs
Drug Name | Therapeutic Category | Approval Era |
---|---|---|
Oxolamine | Antitussive | 1960s |
Butalamine | Vasodilator | 1970s |
Fasiplon | Anxiolytic | 1990s |
Ataluren | Genetic disorder therapy | 2010s |
The discovery of naturally occurring 1,2,4-oxadiazoles like phidianidines A-B (2011) from the sea slug Phidiana militaris further expanded interest. These alkaloids exhibit cytotoxic activity against mammalian cell lines and modulate protein-tyrosine phosphatase 1B, highlighting the scaffold’s privileged status in bioactive molecule design [1] [6]. Contemporary drug discovery efforts (2015–present) focus on synthetically tractable routes to leverage this heterocycle’s metabolic stability and target versatility.
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing critical instability issues while preserving spatial and electronic properties. This substitution enhances metabolic resistance to hydrolytic enzymes—a limitation plaguing conventional carbonyl-containing drugs [2] [7]. Key advantages include:
Table 2: Bioisosteric Equivalence Parameters
Property | Ester Group | Amide Group | 1,2,4-Oxadiazole |
---|---|---|---|
Bond Length (C−O, Å) | 1.36 | 1.24 | 1.32–1.35 |
Log P Increase | Baseline | +0.2–0.5 | +0.8–1.2 |
Metabolic Stability | Low | Moderate | High |
This bioisosteric utility extends beyond ester/amide mimicry. In kinase inhibitors (e.g., BRAFV600E antagonists), the oxadiazole core replaces heteroaromatic systems while maintaining ATP-binding pocket interactions. For instance, hybrid quinazoline-oxadiazole anticancer agents exploit this to enhance target affinity and cellular permeability [9]. Computational analyses confirm conserved hydrogen-bonding patterns with residues like Ser783 in BRAFV600E, validating the bioisosteric fidelity [9].
Bioactivity in 1,2,4-oxadiazole derivatives is exquisitely sensitive to substituent electronics, steric bulk, and positioning on the C3 and C5 atoms. Structure-activity relationship (SAR) studies reveal consistent patterns:
Electronic Effects:
Steric Constraints:
The compound Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine exemplifies tailored substituent synergy: the 3-methyl group balances lipophilicity, while the C5 methylamine enables reversible polar interactions with biological targets. This pharmacophore template supports diverse therapeutic applications, from antimicrobials to neuroprotective agents [5] [9] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7